N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is related to Apixaban , a direct inhibitor of activated factor X (FXa) used as an anticoagulant for the prevention of venous thromboembolism and stroke in atrial fibrillation .
Synthesis Analysis
The synthesis of related compounds involves acylation of starting materials followed by cyclization under basic conditions . A patent describes a process for the preparation of crystalline Form N-1 of apixaban .Molecular Structure Analysis
The molecular structure of the compound is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . The structure includes a p-methoxyphenyl P1 and a neutral heterocycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include acylation and cyclization . Modification of the carboxamido linker was done to eliminate potential in vivo hydrolysis to a primary aniline .Physical and Chemical Properties Analysis
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . The average mass is 459.497 Da .Applications De Recherche Scientifique
Herbicidal Activity
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and related compounds have been studied for their herbicidal activity. Specifically, the synthesis of optically active derivatives and their herbicidal effects have been investigated, indicating that certain isomers were the active forms in these tests (Hosokawa et al., 2001).
Antithromboxane Therapies
Derivatives of this compound have been synthesized as part of research into potent thromboxane A2 prostanoid (TP) receptor antagonists. These analogs show promising leads for the development of antithromboxane therapies, with some compounds exhibiting both reversible and irreversible inhibition of the human TP receptor (Wang et al., 2014).
Carbonic Anhydrase Inhibition
Research has also focused on the inhibition effects of derivatives of this compound on human carbonic anhydrase isozymes. This includes investigating the most potent inhibitory effects against these isozymes (Akbaba et al., 2014).
Antimicrobial Activity
Studies have been conducted on new tetrahydronaphthalene-sulfonamide derivatives for their potential as antimicrobial agents. This research has included the synthesis of these compounds and testing their inhibitory activities against various bacterial and fungal pathogens (Mohamed et al., 2021).
5-HT7 Receptor Agonism
Another area of research has been the synthesis and evaluation of this compound derivatives as 5-HT7 receptor agents. The structure-affinity and -activity relationships for these compounds have been explored to understand their effects on this receptor (Leopoldo et al., 2007).
Mécanisme D'action
Target of Action
The primary target of this compound is Factor Xa (FXa) , a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting, converting prothrombin to thrombin, which then acts to convert fibrinogen to fibrin, leading to clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent activator of platelets . Therefore, the compound’s action affects both the coagulation pathway and platelet function.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in an antithrombotic effect . This means the compound can prevent the formation of harmful blood clots. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and solubility, potentially affecting its bioavailability. Additionally, the presence of other drugs could influence its action through potential drug-drug interactions .
Propriétés
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-14-19(10-12-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-11-9-17-6-2-3-7-18(17)15-20/h9-12,14-15,23H,2-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDWBDDMEJUTOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.